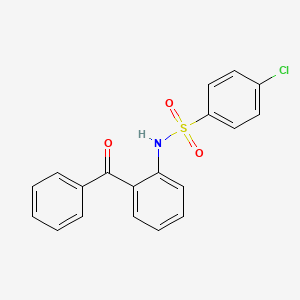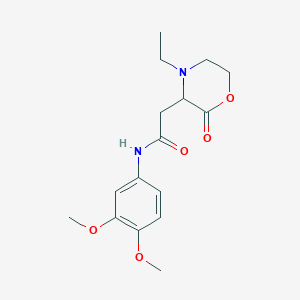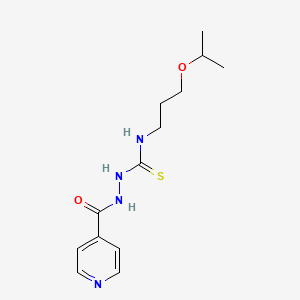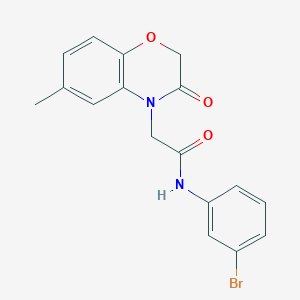
N-(2-benzoylphenyl)-4-chlorobenzenesulfonamide
説明
N-(2-benzoylphenyl)-4-chlorobenzenesulfonamide, commonly known as BCS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and material science. BCS is a white crystalline powder that is soluble in organic solvents and exhibits significant biological activity.
科学的研究の応用
Hydrogen Bond Formation Studies
The compound has been used as a model to analyze the formation of intramolecular hydrogen bonds (HB). The formation of three-center hydrogen bonds in oxalyl derivatives was demonstrated in the solid state by the X-ray diffraction analysis of the geometric parameters associated with the molecular structures . This is a significant area of study as hydrogen bonds play a crucial role in many biological processes, including protein folding and DNA replication .
Thermodynamics Research
The compound has been used in solution thermodynamics research. The solvent effect on the chemical shift of H6 [δH6 (DMSO- d6 )–δH6 (CDCl 3 )] and Δδ (ΝΗ) / Δ T measurements, in DMSO- d6 as solvent, have been used to establish the energetics associated with intramolecular hydrogen bonding . This research is important for understanding the behavior of molecules in different solvents, which has implications in fields like drug design and environmental science .
Anti-Diabetic Research
N-(2-benzoylphenyl)-L-tyrosine derivatives, which may include N-(2-benzoylphenyl)-4-chlorobenzenesulfonamide, have shown anti-diabetic activity by stimulating peroxisome proliferator activated receptor- γ . This research is crucial in the ongoing efforts to find effective treatments for type 2 diabetes .
Molecular Docking Studies
Molecular docking studies have been performed on a diverse set of N-(2-benzoylphenyl)-L-tyrosine derivatives. These studies are important for understanding how these compounds interact with their target proteins, which can inform the design of more effective drugs .
Crystal Network Development
In the solid state, the benzoyl group contributes to the development of 1-D and 2-D crystal networks, through C–H∙∙∙A (A = O, π) and dipolar C=O∙∙∙A (A = CO, π) interactions, in oxalyl derivatives . This research can provide insights into the properties of these materials, which could have applications in areas like materials science and nanotechnology .
Overcoming Steric Constraints
This compound is claimed to be the first example where three-center hydrogen bond is able to overcome steric constraints . This finding could have implications in the design of molecules where steric hindrance is a concern .
作用機序
Target of Action
It’s structurally related to n-(2-benzoylphenyl)-l-tyrosine derivatives, which are known to be potent and selective pparγ agonists . PPARγ (Peroxisome proliferator-activated receptor gamma) is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
If we consider its structural similarity to n-(2-benzoylphenyl)-l-tyrosine derivatives, it may interact with its targets (like pparγ) by binding to the receptor, leading to conformational changes that allow the receptor to regulate gene expression .
Biochemical Pathways
Pparγ agonists are known to influence several metabolic pathways, including lipid metabolism and glucose homeostasis . They can enhance insulin sensitivity and play a role in the differentiation of adipocytes .
Result of Action
Pparγ agonists, in general, can lead to enhanced insulin sensitivity and regulation of lipid metabolism .
特性
IUPAC Name |
N-(2-benzoylphenyl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3S/c20-15-10-12-16(13-11-15)25(23,24)21-18-9-5-4-8-17(18)19(22)14-6-2-1-3-7-14/h1-13,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQLSUHARPCHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(phenylcarbonyl)phenyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4624274.png)
![4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624279.png)
![N-[2-methyl-1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4624295.png)

![N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-chloro-4-methylbenzamide](/img/structure/B4624308.png)
![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B4624317.png)
![3-{[(4-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4624325.png)
![3-[(4-ethoxyphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4624329.png)
![ethyl 4-[2-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)ethyl]-1-piperazinecarboxylate](/img/structure/B4624339.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-bromophenyl)acetamide](/img/structure/B4624347.png)

![2-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4624363.png)
![N,N'-[(3-pyridinylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4624371.png)